Benzyl 1-methylhydrazinecarboxylate

Description

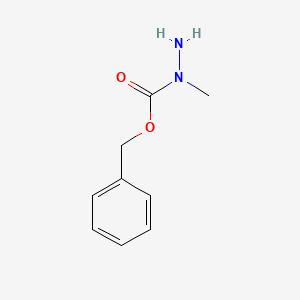

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-amino-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11(10)9(12)13-7-8-5-3-2-4-6-8/h2-6H,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBHFHDKOHJROV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459019 | |

| Record name | Benzyl 1-methylhydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37519-04-3 | |

| Record name | Benzyl 1-methylhydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl(benzyloxy)carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl 1-Methylhydrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

In the realm of complex organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. The benzyl group, in particular, serves as a versatile protecting group for various functionalities, including carboxylic acids and amines, due to its stability under a range of reaction conditions and its facile removal via catalytic hydrogenolysis.[1][2] Benzyl 1-methylhydrazinecarboxylate (CAS Number: 37519-04-3) incorporates a benzyl ester to protect the carboxylic acid functionality of a methylhydrazine moiety, rendering it a stable and valuable intermediate for the introduction of a methylhydrazine unit in multi-step syntheses.[1][2]

Synthesis of this compound

The most logical and widely practiced method for the synthesis of carbazates involves the reaction of a hydrazine derivative with a chloroformate. In the case of this compound, this would involve the reaction of methylhydrazine with benzyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Proposed Experimental Protocol

This protocol is based on general procedures for the synthesis of carbazates and may require optimization.

Materials:

-

Methylhydrazine

-

Benzyl chloroformate

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve methylhydrazine (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes.

-

Addition of Benzyl Chloroformate: Slowly add a solution of benzyl chloroformate (1.0 equivalent) in anhydrous DCM to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization

Due to the lack of specific experimental data in the available literature for this compound, this section provides the expected characterization techniques and the kind of data that would be obtained.

| Property | Data |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.21 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or solid |

| Melting Point | Not available in the search results. |

| ¹H NMR | Not available in the search results. |

| ¹³C NMR | Not available in the search results. |

| Infrared (IR) Spectroscopy | Not available in the search results. |

| Mass Spectrometry (MS) | Not available in the search results. |

Expected Spectroscopic Data:

-

¹H NMR: The spectrum would be expected to show signals corresponding to the methyl protons (a singlet), the benzylic methylene protons (a singlet), and the aromatic protons of the benzyl group (multiplets). The N-H proton would likely appear as a broad singlet.

-

¹³C NMR: The spectrum should display resonances for the methyl carbon, the benzylic methylene carbon, the carbonyl carbon of the carbamate, and the aromatic carbons of the benzyl group.

-

Infrared (IR) Spectroscopy: Key characteristic peaks would include a strong absorption for the carbonyl (C=O) stretching of the carbamate group (typically in the range of 1690-1730 cm⁻¹), N-H stretching vibrations, and C-H stretching from the aromatic and aliphatic groups.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 180.09. Common fragmentation patterns would involve the loss of the benzyl group or other fragments.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized product.

Caption: Synthesis and Characterization Workflow

Conclusion

This compound is a valuable synthetic intermediate. While specific experimental details for its synthesis and comprehensive characterization data are not widely published, this guide provides a robust, proposed methodology based on established chemical principles for its preparation and outlines the expected analytical characterization. The provided workflow and information will be a useful resource for researchers and professionals in drug development and organic synthesis who require this versatile building block for their work. Further experimental investigation is necessary to establish a definitive protocol and fully characterize the compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Benzyl 1-methylhydrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 1-methylhydrazinecarboxylate is a chemical compound of interest in various fields of chemical research, particularly in synthetic organic chemistry and drug discovery. Its unique structural features, combining a benzyl carbamate with a methylhydrazine moiety, make it a versatile building block and a potential pharmacophore. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential applications based on its chemical nature.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from related compounds, the following properties can be summarized.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₂N₂O₂ | - |

| Molecular Weight | 180.2 g/mol | [1] |

| CAS Number | 37519-04-3 | |

| Appearance | Not explicitly reported; likely a solid or oil at room temperature. | Inferred from related hydrazine derivatives. |

| Melting Point | Not experimentally determined. | - |

| Boiling Point | Not experimentally determined. | - |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water is anticipated. | Inferred from the properties of benzyl carbazates and hydrazine derivatives. |

| pKa | Not experimentally determined. The presence of the hydrazine nitrogen atoms suggests basic character. | - |

| LogP | Not experimentally determined. | - |

Synthesis and Purification

The synthesis of this compound can be achieved through the reaction of benzyl chloroformate with methylhydrazine. This reaction is a standard method for the formation of carbazates.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methylhydrazine

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine, or an inorganic base like sodium carbonate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methylhydrazine (1.0 equivalent) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (1.1 to 1.5 equivalents) to the solution while stirring.

-

Slowly add a solution of benzyl chloroformate (1.0 equivalent) in the same anhydrous solvent to the reaction mixture dropwise, maintaining the temperature at 0 °C.[5]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl) to remove excess base, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

Method: Flash column chromatography is a suitable method for the purification of this compound.

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Dissolve the crude product in a minimal amount of the chromatography solvent.

-

Load the sample onto the column.

-

Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent.

-

Collect fractions and analyze them by thin-layer chromatography to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (around 5.1 ppm), a singlet for the methyl group protons, and signals for the N-H protons. The exact chemical shifts will depend on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carbamate group (typically in the range of 155-160 ppm), the carbons of the aromatic ring, the benzylic carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the following functional groups:

-

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹.

-

C-H stretching (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹.

-

C=O stretching (carbamate): A strong absorption band in the region of 1680-1720 cm⁻¹.[6][7][8]

-

C-N stretching: Bands in the fingerprint region.

-

Aromatic C=C stretching: Peaks around 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (180.2 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways for benzyl carbamates include the loss of the benzyl group (resulting in a tropylium ion at m/z 91) and cleavage of the carbamate linkage.[9][10][11][12][13]

Stability and Reactivity

-

Stability: this compound is expected to be relatively stable under normal laboratory conditions. However, like many hydrazine derivatives, it may be sensitive to strong oxidizing agents.

-

Reactivity: The benzyl ester portion of the molecule can be selectively cleaved through catalytic hydrogenolysis. The hydrazine moiety offers reactive sites for further chemical modifications, making it a useful intermediate in the synthesis of more complex molecules. Hydrazine derivatives are known to be good nucleophiles and can react with electrophiles.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of hydrazine derivatives is known to exhibit a wide range of biological effects.[14][15] Hydrazines can act as mechanism-based inhibitors for various enzymes, particularly those that utilize cofactors.[16][17] For instance, the well-known drug phenelzine, a hydrazine derivative, irreversibly inhibits monoamine oxidase (MAO).[16]

Given the structural motifs present in this compound, a logical area of investigation for its biological activity would be its potential as an enzyme inhibitor. A hypothetical workflow for screening its inhibitory activity is presented below.

References

- 1. cenmed.com [cenmed.com]

- 2. Benzyl Chloroformate [commonorganicchemistry.com]

- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 4. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide: Benzyl 1-methylhydrazinecarboxylate (CAS 37519-04-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 1-methylhydrazinecarboxylate, with the CAS number 37519-04-3, is a chemical intermediate of significant interest in the field of organic synthesis, particularly in the realm of peptide chemistry and drug development. Its unique structure, featuring a benzyl protecting group attached to a methylhydrazine carboxylate moiety, makes it a valuable building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, its role in synthesis, and relevant experimental considerations.

Chemical Properties and Data

| Property | Value | Source |

| CAS Number | 37519-04-3 | Multiple |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.2 g/mol | [1] |

| Purity (Typical) | ≥97% | [1] |

| Isomeric SMILES | CN(C(=O)OCC1=CC=CC=C1)N | [1] |

Note: Properties such as melting point, boiling point, and detailed spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) are not currently available in the cited search results.

Role in Synthesis: A Protected Hydrazine Building Block

The primary application of this compound is as a synthetic intermediate, particularly in the construction of peptide chains and other complex organic molecules. The key to its utility lies in the benzyl group, which serves as a protecting group for the carboxylate functionality.

The Benzyl Protecting Group

In multi-step syntheses, it is often crucial to temporarily block reactive functional groups to prevent unwanted side reactions. The benzyl group in this compound effectively masks the carboxylic acid, rendering it inert to a variety of reaction conditions. This allows chemists to perform modifications on other parts of the molecule without affecting the protected carboxylate.

Deprotection via Catalytic Hydrogenolysis

A significant advantage of using a benzyl protecting group is its selective removal under mild conditions. The most common method for cleaving the benzyl ester is catalytic hydrogenolysis. This reaction involves the use of hydrogen gas in the presence of a palladium catalyst (typically palladium on carbon, Pd/C). The process is highly efficient and selective, breaking the benzylic C-O bond to release the free carboxylic acid and generating toluene as a byproduct.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound and its specific use in peptide synthesis are not available in the reviewed literature. However, based on general principles of peptide synthesis and protecting group chemistry, a generalized workflow can be described.

General Workflow for Use in Peptide Synthesis

The following diagram illustrates the conceptual workflow of how a protected hydrazine building block like this compound would be utilized in a peptide synthesis campaign.

Caption: Conceptual workflow for the synthesis and utilization of this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature linking this compound to any direct biological activity or its involvement in cellular signaling pathways. Its role appears to be confined to that of a synthetic intermediate in the preparation of potentially bioactive molecules. While hydrazone derivatives, in general, have been studied for a wide range of biological activities, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Conclusion

This compound is a valuable, albeit specialized, chemical intermediate for organic synthesis. Its primary utility is in peptide synthesis, where it serves as a precursor with a readily cleavable benzyl protecting group. While the conceptual framework for its application is well-understood within the principles of protecting group chemistry, a notable gap exists in the public domain regarding detailed experimental protocols, comprehensive quantitative data, and any inherent biological activity. For researchers and drug development professionals, this compound represents a useful tool in the synthetic chemist's arsenal, though its specific implementation would require in-house process development and characterization. Further publications detailing its synthesis and application would be a valuable contribution to the scientific community.

References

A Technical Guide to the Spectroscopic Analysis of Benzyl 1-methylhydrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Benzyl 1-methylhydrazinecarboxylate, a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide also includes detailed, generalized experimental protocols for acquiring such data and a workflow diagram for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the chemical structure and typical values observed for similar functional groups.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | Multiplet | 5H | Ar-H |

| ~5.15 | Singlet | 2H | -O-CH₂ -Ph |

| ~4.0 (broad) | Singlet | 1H | N-NH |

| ~3.0 | Singlet | 3H | N-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~157.0 | C =O |

| ~136.0 | Ar-C (quaternary) |

| ~128.5 | Ar-C H |

| ~128.0 | Ar-C H |

| ~127.8 | Ar-C H |

| ~67.0 | -O-C H₂-Ph |

| ~40.0 | N-C H₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 3000-2850 | Medium | Aliphatic C-H Stretch |

| ~1700 | Strong | C=O Stretch (Carbamate) |

| 1600, 1495, 1450 | Medium to Weak | Aromatic C=C Bending |

| ~1250 | Strong | C-O Stretch |

| ~1150 | Strong | C-N Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 180.09 | [M]⁺ (Molecular Ion) |

| 108.06 | [M - C₇H₅O]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

| 77.04 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy [1][2]

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[2]

-

Transfer the solution into a clean 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

2.2 Infrared (IR) Spectroscopy [3]

-

Sample Preparation (Thin Film Method):

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty salt plate.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

2.3 Mass Spectrometry (MS) [4]

-

Sample Preparation:

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe or gas chromatography (GC) inlet.

-

The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.[6]

-

The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[6]

-

A detector records the abundance of each ion, generating the mass spectrum.[6]

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

- 1. benchchem.com [benchchem.com]

- 2. web.mit.edu [web.mit.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. youtube.com [youtube.com]

Benzyl 1-methylhydrazinecarboxylate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 1-methylhydrazinecarboxylate has emerged as a pivotal building block in organic synthesis, offering a unique combination of a protected hydrazine moiety and a methyl group that makes it particularly valuable in the construction of complex molecular architectures. Its utility is most pronounced in the synthesis of nitrogen-containing heterocycles, such as pyrazoles and pyridazinones, which are prevalent scaffolds in pharmaceuticals and agrochemicals. The benzyl carbamate functionality provides robust protection during synthetic sequences and can be selectively removed under mild catalytic hydrogenolysis conditions, revealing a reactive methylhydrazine group for subsequent transformations. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols, tabulated data, and workflow diagrams to facilitate its use in research and development.

Introduction

Hydrazine derivatives are fundamental precursors in the synthesis of a vast array of heterocyclic compounds. However, the high reactivity and potential toxicity of simple hydrazines necessitate the use of protecting groups to control their reactivity and improve handling. This compound offers a practical solution, wherein the benzyl carbamate group effectively masks one of the nitrogen atoms of the methylhydrazine core. This strategic protection allows for selective reactions and the introduction of the methylhydrazine functionality at a desired stage of a synthetic route. The subsequent removal of the benzyl group via catalytic hydrogenolysis is a clean and efficient process, liberating the methylhydrazine for cyclization or other derivatization reactions. This building block has found significant application in the synthesis of substituted pyrazoles, a class of compounds with a broad spectrum of biological activities.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key data are summarized in the table below.

| Property | Value |

| CAS Number | 37519-04-3[1] |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. |

Spectroscopic Data:

-

¹H NMR (predicted):

-

Aromatic protons of the benzyl group: ~7.3-7.4 ppm (multiplet, 5H)

-

Methylene protons of the benzyl group (-CH₂-): ~5.1-5.2 ppm (singlet, 2H)

-

N-H proton: A broad singlet, chemical shift can vary depending on solvent and concentration.

-

N-methyl protons (-CH₃): A singlet at ~3.0-3.3 ppm.

-

-

¹³C NMR (predicted):

-

Carbonyl carbon (-C=O): ~156-158 ppm

-

Aromatic carbons of the benzyl group: ~127-136 ppm

-

Methylene carbon of the benzyl group (-CH₂-): ~67-68 ppm

-

N-methyl carbon (-CH₃): ~35-40 ppm

-

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of methylhydrazine with benzyl chloroformate in the presence of a base. This method is analogous to the preparation of benzyl carbazate from hydrazine hydrate.

General Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of benzyl carbazate.[2]

Materials:

-

Methylhydrazine

-

Benzyl chloroformate

-

Potassium carbonate (or other suitable base)

-

Tetrahydrofuran (THF), anhydrous

-

Toluene

-

Deionized water

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve methylhydrazine (1.0 equivalent) and potassium carbonate (1.1 equivalents) in anhydrous THF.

-

Cool the reaction mixture to -20 °C using a suitable cooling bath.

-

Slowly add a solution of benzyl chloroformate (1.0 equivalent) in THF via the dropping funnel over a period of 1-2 hours, maintaining the temperature below -15 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Wash the filter cake with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in toluene and wash with water to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography on silica gel if necessary.

Applications in Organic Synthesis: Synthesis of Pyrazoles

A primary application of this compound is in the synthesis of 1-methyl-substituted pyrazoles. The general strategy involves a two-step, one-pot procedure: (1) condensation of this compound with a 1,3-dicarbonyl compound to form a protected pyrazole intermediate, followed by (2) in situ deprotection via catalytic hydrogenolysis to yield the final pyrazole.

General Workflow

Caption: Workflow for pyrazole synthesis.

Synthesis of 1,3,5-Trimethyl-1H-pyrazole

This protocol is based on established methods for pyrazole synthesis from hydrazines and dicarbonyl compounds.

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Celite®

Procedure:

Step 1: Cyclocondensation

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and acetylacetone (1.1 equivalents) in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the formation of the protected pyrazole intermediate by TLC.

-

Once the formation of the intermediate is complete, cool the reaction mixture to room temperature.

Step 2: Catalytic Hydrogenolysis

-

To the reaction mixture containing the protected pyrazole, add 10% Pd/C (5-10 mol %).

-

Purge the flask with hydrogen gas and continue the reaction under a hydrogen atmosphere (balloon pressure is typically sufficient).

-

Stir the mixture vigorously at room temperature until the deprotection is complete (monitored by TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1,3,5-trimethyl-1H-pyrazole.

-

The crude product can be purified by distillation or column chromatography.

Characterization of a Representative Product: 1-Benzyl-3,5-dimethyl-1H-pyrazole

The intermediate product from the reaction with acetylacetone before debenzylation is 1-benzyl-3,5-dimethyl-1H-pyrazole.

| Spectroscopic Data for 1-Benzyl-3,5-dimethyl-1H-pyrazole | |

| ¹H NMR | (200 MHz, CDCl₃) δ: 7.28-7.15 (m, 3H), 7.02 (d, 2H, J = 7.32), 5.85 (s, 1H), 5.14 (s, 2H), 2.22 (s, 3H), 2.11 (s, 3H)[3] |

| ¹³C NMR | (50 MHz, CDCl₃) δ: 147.2, 138.9, 137.2, 128.9, 127.5, 126.5, 105.7, 52.5, 13.5, 11.3[3] |

| MS (ESI) | m/z = 187.16 [M+H]⁺[3] |

Deprotection of the Benzyl Carbamate Group

The selective removal of the benzyl carbamate protecting group is a crucial step in the application of this compound. Catalytic hydrogenolysis is the most common and efficient method for this transformation.

General Deprotection Scheme

Caption: Deprotection via catalytic hydrogenolysis.

Experimental Protocol for Debenzylation

This is a general protocol for the debenzylation of benzyl carbamates.[4]

Materials:

-

Benzyl carbamate-protected compound

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas source

-

Celite®

Procedure:

-

Dissolve the benzyl carbamate-protected compound in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (5-10 mol %) to the solution.

-

Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

-

Monitor the reaction by TLC until all the starting material has been consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the deprotected product.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of nitrogen-containing heterocycles. Its key advantage lies in the robust benzyl carbamate protecting group, which allows for the controlled introduction of the methylhydrazine moiety into complex molecules. The straightforward and high-yielding deprotection via catalytic hydrogenolysis further enhances its utility. The detailed protocols and data presented in this guide are intended to empower researchers and drug development professionals to effectively utilize this valuable synthetic tool in their ongoing research endeavors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel synthetic methodologies and the development of new chemical entities with significant biological activities.

References

An In-depth Technical Guide to Benzyl 1-methylhydrazinecarboxylate: A Synthetic Intermediate in Drug Discovery and Peptide Chemistry

Introduction

Benzyl 1-methylhydrazinecarboxylate is a chemical compound primarily utilized as a versatile intermediate in organic synthesis, particularly within the realms of pharmaceutical research and peptide chemistry. While a singular, celebrated "discovery" of this molecule is not prominent in scientific literature, its utility is rooted in the strategic application of its structural components: a methylhydrazine moiety and a benzyl ester protecting group. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a building block for more complex molecules of therapeutic interest.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is crucial for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 37519-04-3 | [1][2][3] |

| Molecular Formula | C9H12N2O2 | [2][3] |

| Molecular Weight | 180.2 g/mol | [2] |

| Purity | Typically ≥97% | [2][3] |

| PubChem CID | 11217590 | [2] |

| Isomeric SMILES | CN(C(=O)OCC1=CC=CC=C1)N | [2] |

Hazard and Safety Information

This compound is associated with several hazard classifications, necessitating careful handling in a laboratory setting.[2]

| Hazard Statement Code | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes by using appropriate personal protective equipment.[2]

Role in Organic Synthesis

The primary significance of this compound lies in its function as a synthetic intermediate. The benzyl ester component serves as a protecting group for the carboxylic acid functionality of the hydrazine moiety.

Application in Peptide Synthesis

In the intricate process of peptide synthesis, protecting reactive functional groups is paramount to prevent unwanted side reactions.[1] this compound can be conceptualized as a protected hydrazine building block. The benzyl group can be selectively removed under specific conditions, most commonly through catalytic hydrogenolysis.[1] This process involves the cleavage of the benzylic C-O bond, which is a mild and effective method that often does not affect other sensitive parts of a molecule.[1]

This characteristic makes it a valuable tool in multi-step syntheses where precise control over reactive sites is necessary. The general workflow for utilizing such a protected building block in a larger synthesis is depicted below.

Synthesis of Related Bioactive Compounds

While this compound itself is an intermediate, the broader class of benzylhydrazines has been explored in medicinal chemistry. For example, 1-methyl-1-(substituted benzyl)hydrazines have been synthesized and investigated as potential monoamine oxidase inhibitors.[4] The synthesis of such compounds often involves the reaction of a substituted benzyl halide with methylhydrazine. The carboxylate group in the title compound offers a handle for different types of coupling reactions before potential decarboxylation or transformation.

Experimental Protocols

Detailed experimental protocols for the specific use of this compound are often proprietary or part of a larger, unpublished synthetic route. However, a general procedure for a related synthesis, the preparation of benzylhydrazine, can provide insight into the chemistry involved.

Example Protocol: Synthesis of Benzylhydrazine

This protocol describes the synthesis of the parent benzylhydrazine from benzyl chloride and hydrazine hydrate.

-

Reaction Conditions :

-

Procedure :

-

1-(Chloromethyl)benzene (11.3 g, 90 mmol) is added dropwise to a solution of hydrazine hydrate (80%, 15 g, 0.28 mol) in 20 mL of water at room temperature.[5]

-

The mixture is stirred for 15 minutes after the addition is complete.[5]

-

Potassium carbonate (24 g) is added to the mixture.[5]

-

The reaction is monitored by Thin Layer Chromatography (TLC) at 40°C.[5]

-

Upon completion, 20.0 g of NaOH, 80 mL of water, and 200 mL of methyl tert-butyl ether (MTBE) are added sequentially while stirring.[5]

-

The organic layer is separated and evaporated in vacuo.[5]

-

The residue is cooled to room temperature, and 50 mL of n-hexane is added.[5]

-

The resulting benzylhydrazine product is obtained by filtration and dried in vacuo. (Reported Yield: 9.1 g, 82%).[5]

-

The logical flow for a chemical synthesis experiment is illustrated below.

Conclusion

This compound is a specialized chemical reagent whose history is written in its application rather than a singular moment of discovery. For researchers and drug development professionals, its value is as a strategic building block, enabling the controlled and efficient synthesis of more complex molecules. Its benzyl protecting group allows for selective chemical transformations, a crucial aspect of modern organic and medicinal chemistry. Understanding its properties and the context of its use within synthetic workflows is key to leveraging its potential in the development of novel therapeutics and other advanced materials.

References

An In-depth Technical Guide to Benzyl 1-Methylhydrazinecarboxylate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzyl 1-methylhydrazinecarboxylate and its analogs, focusing on their synthesis, physicochemical properties, and significant biological activities. This class of compounds, characterized by a core hydrazinecarboxylate structure, has garnered interest primarily for its role as versatile synthetic intermediates and as scaffolds for potent enzyme inhibitors, particularly targeting Monoamine Oxidase (MAO).

Core Compound: Physicochemical Properties

This compound serves as a foundational structure for a wide range of derivatives. Its key properties are summarized below. Data for related, structurally similar compounds are included for comparison.

| Property | This compound | 1-Methyl-2-benzylhydrazine | 1-Benzyl-1-methylhydrazine |

| CAS Number | 37519-04-3 | 10309-79-2[1] | 3931-52-0[2] |

| Molecular Formula | C₉H₁₂N₂O₂[3] | C₈H₁₂N₂ | C₈H₁₂N₂[2] |

| Molecular Weight | 180.2 g/mol [3] | 136.19 g/mol [1] | 136.19 g/mol [2] |

| Appearance | Not specified | Yellow crystals[1] | Not specified |

| Melting Point | Not specified | 59-61 °C[1] | Not specified |

| Boiling Point | Not specified | Not specified | Not specified |

| logP (estimated) | Not specified | 1.17[1] | Not specified |

Synthesis of Derivatives and Analogs

The synthesis of benzyl hydrazinecarboxylate derivatives, particularly N'-benzylidene analogs, typically follows a multi-step process involving esterification, hydrazinolysis, and condensation.

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway for producing N'-benzylidene-benzohydrazide derivatives, which are close structural analogs.

Caption: General workflow for synthesizing hydrazide analogs.

Experimental Protocol: Synthesis of N′-Benzylidene-4-tert-butylbenzohydrazide[5]

This protocol details a representative synthesis for an N'-benzylidene-benzohydrazide analog, demonstrating the key chemical transformations.

Step 1: Esterification of 4-tert-butylbenzoic acid

-

Add 4-tert-butylbenzoic acid (1) to a round-bottom flask.

-

Add methanol (MeOH) as the solvent and a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Reflux the mixture for 2 hours.

-

After cooling, remove the solvent under reduced pressure to yield methyl 4-tert-butylbenzoate (2).

Step 2: Hydrazinolysis of the Ester Intermediate

-

Dissolve the methyl 4-tert-butylbenzoate (2) intermediate in methanol.

-

Add hydrazine hydrate (NH₂NH₂·H₂O).

-

Reflux the resulting mixture for 3-4 hours.

-

Cool the reaction and isolate the resulting precipitate, 4-tert-butylbenzohydrazide (3), by filtration.

Step 3: Condensation with Aromatic Aldehyde

-

Dissolve the 4-tert-butylbenzohydrazide (3) in methanol.

-

Add the desired substituted aromatic aldehyde and a catalytic amount of glacial acetic acid (AcOH).

-

Reflux the mixture with continuous stirring for 4-6 hours.

-

Cool the reaction mixture. The final N′-benzylidene-4-tert-butylbenzohydrazide product (4-26) will precipitate.

-

Collect the solid product by filtration, wash with cold methanol, and dry in vacuo.

-

Characterize the final product using spectroscopic methods such as ¹H-NMR and HREI-MS.[4]

Biological Activity: Monoamine Oxidase (MAO) Inhibition

A significant area of research for hydrazine derivatives is their activity as inhibitors of Monoamine Oxidase (MAO), a key enzyme in the metabolism of neurotransmitters.[5][6] These compounds show potential for treating neurological disorders like depression and Parkinson's disease.[7]

MAO Inhibition Signaling Pathway

MAO enzymes (MAO-A and MAO-B) are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters.[6][7] Inhibition of this process increases the concentration of these neurotransmitters in the synaptic cleft.

Caption: MAO catalyzes neurotransmitter breakdown; inhibitors block this action.

Quantitative Inhibition Data

Numerous studies have synthesized and evaluated hydrazine and hydrazone derivatives for their MAO inhibitory potential. The data below represents selected analogs and their inhibitory concentrations (IC₅₀).

| Compound Code | Structure Description | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B | Reference |

| 2a | 1-Phenyl-2-(4-(trifluoromethoxy)benzylidene)hydrazine | 0.342 | > 100 | - | [8] |

| 2b | 1-(4-Fluorophenyl)-2-(4-(trifluoromethoxy)benzylidene)hydrazine | 0.028 | > 100 | - | [8] |

| Moclobemide | (Reference Drug) | 6.061 | 27.27 | - | [8] |

| ACH10 | Halogenated Acylhydrazone | > 10 | 0.14 | > 71 | [9] |

| ACH14 | Halogenated Acylhydrazone | 19.57 | 0.15 | 130.5 | [9] |

| BT1 | Benzothiazole Hydrazone | 9.76 | 0.11 | 88.73 | [10] |

| BT5 | Benzothiazole Hydrazone | > 40 | 0.11 | > 363.64 | [10] |

Note: Selectivity Index (SI) = IC₅₀ (MAO-A) / IC₅₀ (MAO-B). A higher value indicates greater selectivity for MAO-B.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and selectivity of these compounds are highly dependent on their chemical structure:

-

Hydrazone Moiety : The -C=N-NH- group is a critical pharmacophore for MAO inhibition, likely interacting with the enzyme's active site.[8][9]

-

Aromatic Substituents : The nature and position of substituents on the aromatic rings significantly influence activity. Halogen substitutions, particularly fluorine, on the benzylidene ring or other aromatic systems can enhance MAO-B inhibitory activity and selectivity.[9]

-

Competitive Inhibition : Kinetic studies often reveal that these compounds act as competitive inhibitors, suggesting they bind to the same active site as the natural substrates.[9][10]

Experimental Protocol: In Vitro MAO Inhibition Assay[12][13][14]

This protocol describes a general fluorometric or chemiluminescent method for determining the IC₅₀ value of a test compound against MAO-A and MAO-B.

1. Materials and Reagents:

-

Human recombinant MAO-A and MAO-B enzymes.

-

Substrate (e.g., p-tyramine for general activity, or specific substrates like kynuramine).[6][7]

-

Test compound (inhibitor) dissolved in DMSO.

-

Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline or Pargyline for MAO-B).[7][11]

-

Assay Buffer (e.g., Potassium Phosphate, pH 7.4).

-

Detection Reagent System (e.g., Amplex Red, horseradish peroxidase (HRP), or a commercial kit like MAO-Glo™).[12][13]

-

96-well black, opaque microplates.

-

Plate reader capable of measuring fluorescence or luminescence.

2. Procedure:

-

Inhibitor Preparation : Prepare a stock solution of the test compound in DMSO. Create a serial dilution series to cover a range of final assay concentrations (e.g., 0.01 µM to 100 µM).

-

Enzyme/Inhibitor Pre-incubation :

-

In the wells of a 96-well plate, add 45 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) diluted in assay buffer.

-

Add 5 µL of the test compound dilutions to the respective wells.

-

For control wells (100% activity), add 5 µL of DMSO. For positive control wells, add 5 µL of the appropriate reference inhibitor.

-

Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[11]

-

-

Initiation of Reaction :

-

Prepare a "Working Reagent" solution containing the substrate and detection reagents (e.g., Amplex Red and HRP) in assay buffer.

-

Add 50 µL of the Working Reagent to all wells to start the enzymatic reaction.

-

-

Signal Detection :

-

Data Analysis :

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[12]

-

Conclusion

This compound and its analogs represent a versatile class of chemical compounds. While the parent molecule is a valuable synthetic intermediate, its derivatives, particularly hydrazones, have demonstrated significant potential as potent and often selective inhibitors of monoamine oxidase. The straightforward synthesis and the ability to finely tune biological activity through structural modification make these compounds promising leads in the development of novel therapeutics for neurological and psychiatric disorders. Further research into their structure-activity relationships and optimization of their pharmacokinetic profiles is warranted.

References

- 1. 1-Methyl-2-benzylhydrazine | C8H12N2 | CID 25142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-1-methylhydrazine | C8H12N2 | CID 198458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cenmed.com [cenmed.com]

- 4. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 8. mdpi.com [mdpi.com]

- 9. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. resources.bio-techne.com [resources.bio-techne.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

The Strategic Role of Benzyl 1-methylhydrazinecarboxylate as a Masked Hydrazine Source in Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 1-methylhydrazinecarboxylate serves as a pivotal reagent in modern organic synthesis, particularly in the construction of complex molecules such as peptides and other nitrogen-containing compounds. Its utility lies in its function as a protected form of methylhydrazine, where the benzyl group acts as a readily cleavable masking group for the carboxylate functionality. This strategic protection allows for the controlled introduction of the methylhydrazine moiety into a molecular framework, mitigating undesired side reactions. The subsequent removal of the benzyl group, typically via catalytic hydrogenolysis, unmasks the hydrazine, rendering it available for further synthetic transformations. This guide provides a comprehensive overview of the synthesis, deprotection, and application of this compound, supported by detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its effective use in research and development settings.

Introduction

In the intricate landscape of multi-step organic synthesis, the use of protecting groups is a fundamental strategy to ensure chemo- and regioselectivity. This compound is a prime example of a versatile building block that embodies this principle. It provides a stable, easy-to-handle source of methylhydrazine, a valuable nucleophile in the formation of hydrazones, pyrazoles, and other heterocyclic systems. The benzyl ester functionality can be selectively cleaved under mild conditions, a critical feature in the synthesis of sensitive and complex molecules. This attribute is particularly advantageous in solid-phase peptide synthesis (SPPS), where precise control over reactive groups is paramount for the successful assembly of peptide chains.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of methylhydrazine with benzyl chloroformate. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the more nucleophilic nitrogen of methylhydrazine attacks the carbonyl carbon of benzyl chloroformate.

General Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol (Adapted from a similar synthesis)

Disclaimer: The following protocol is adapted from the synthesis of benzyl carbazate and should be optimized for the synthesis of this compound.

Materials:

-

Methylhydrazine

-

Benzyl chloroformate

-

Potassium carbonate

-

Toluene

-

Water

Procedure:

-

In a three-necked reaction flask, add methylhydrazine (1.0 eq) and potassium carbonate (1.0 eq) to toluene.

-

Cool the reaction mixture to -20°C.

-

Slowly add benzyl chloroformate (1.0 eq) dropwise to the cooled mixture.

-

After the addition is complete, allow the reaction to proceed for at least 2 hours at -20°C.

-

Gradually warm the mixture to 80°C and continue the reaction for at least 30 minutes.

-

Cool the reaction mixture to below 80°C and allow it to stand for at least 30 minutes.

-

Filter the mixture under normal pressure to obtain the filtrate.

-

Wash the filter residue twice with toluene and combine the filtrate and the washing solution.

-

Remove the solvent by reduced pressure distillation at 40°C and a pressure of 0.05 MPa to yield the crude product.

-

The crude product can be further purified by column chromatography.

This adapted procedure is based on a patent for the synthesis of a similar compound and may require optimization.[2]

Quantitative Data (Representative)

| Parameter | Value | Reference |

| Yield | >90% (for similar syntheses) | [2][3] |

| Purity | >95% (achievable with purification) | [3] |

Spectroscopic Data (Representative for a similar structure)

| Technique | Data |

| IR (neat, cm⁻¹) | 2213, 1695 |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.41-7.33 (m, 5H), 5.20 (s, 2H), 4.79 (s, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 166.4, 135.7, 128.4, 128.1, 128.0, 66.2, 51.7 |

| HRMS (M+) | calcd for C₉H₈N₂O₂ 176.0584, found 176.0586 |

Data for Benzyl 2-diazoacetate.[4]

Role as a Hydrazine Source: Deprotection via Catalytic Hydrogenolysis

The primary function of this compound as a hydrazine source is realized through the cleavage of the benzyl ester group. This is most commonly and efficiently achieved by catalytic hydrogenolysis.

General Reaction Scheme

Caption: Deprotection of this compound.

Experimental Protocol for Catalytic Hydrogenolysis

Materials:

-

This compound

-

Palladium on carbon (Pd/C) catalyst (5-10%)

-

Solvent (e.g., Methanol, Ethanol, Ethyl acetate, or THF)

-

Hydrogen gas source

Procedure:

-

Dissolve this compound in a suitable solvent in a reaction vessel.

-

Add the Pd/C catalyst to the solution.

-

Purge the reaction vessel with hydrogen gas.

-

Maintain a positive pressure of hydrogen gas and stir the reaction mixture vigorously.

-

Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.

-

The filtrate contains the deprotected methylhydrazine, which can be used in the subsequent synthetic step.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound can be utilized in SPPS to introduce a C-terminal hydrazide functionality, which is a valuable precursor for the synthesis of peptide thioesters used in native chemical ligation.

Experimental Workflow

Caption: Workflow for SPPS using this compound.

Conclusion

This compound is a highly effective and versatile reagent for the controlled delivery of methylhydrazine in complex organic syntheses. Its stability, ease of handling, and the mild conditions required for the deprotection of the benzyl group make it an invaluable tool for chemists, particularly in the field of peptide synthesis and drug discovery. The detailed protocols and workflows presented in this guide are intended to provide researchers with the necessary information to confidently and successfully incorporate this reagent into their synthetic strategies. As the demand for more sophisticated and precisely engineered molecules continues to grow, the strategic use of protected reagents like this compound will remain a cornerstone of modern synthetic chemistry.

References

- 1. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 2. CN109627190B - Synthesis method of benzyl carbazate - Google Patents [patents.google.com]

- 3. CN103819366A - Synthetic method of benzyl carbazate - Google Patents [patents.google.com]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

The Reactivity of Benzyl 1-methylhydrazinecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzyl 1-methylhydrazinecarboxylate is a versatile reagent and intermediate frequently employed in synthetic organic chemistry, particularly in the fields of medicinal chemistry and peptide synthesis. Its utility stems from the orthogonal stability of the carbazate functionality and the lability of the benzyl group, which can be selectively cleaved under specific conditions. This guide provides an in-depth analysis of the reactivity of this compound, offering insights into its synthesis, stability, and key transformations.

Core Reactivity and Stability

The reactivity of this compound is dominated by the interplay of its three key functional components: the benzyl ester, the carbamate linkage, and the substituted hydrazine moiety.

Carbamate Group: The carbamate group in this compound is generally stable under a wide range of pH conditions, from acidic to basic (pH 2-12).[1] This stability makes it an effective protecting group for the hydrazine nitrogen during various synthetic manipulations. While carbamates can be cleaved under harsh acidic or basic conditions, they are significantly more stable than corresponding esters.[2][3]

Hydrazine Moiety: The N-methylated hydrazine portion of the molecule can undergo reactions typical of substituted hydrazines, such as condensation with aldehydes and ketones to form hydrazones. The N-acyl group, however, modulates the nucleophilicity of the adjacent nitrogen atom.

Benzyl Ester: The benzyl ester is the most reactive site for selective cleavage, making it a valuable protecting group. The benzylic C-O bond is susceptible to catalytic hydrogenolysis, a reaction that proceeds under mild conditions and allows for the deprotection of the carboxyl group without affecting many other functional groups.

Key Reactions and Experimental Protocols

The most synthetically important reaction of this compound is the cleavage of the benzyl group to liberate the corresponding carboxylic acid.

Catalytic Hydrogenolysis (Debenzylation)

Catalytic hydrogenolysis is the method of choice for the deprotection of the benzyl group. This reaction is typically carried out using a palladium catalyst, most commonly palladium on carbon (Pd/C), under a hydrogen atmosphere.

General Experimental Protocol:

-

Catalyst Suspension: In a reaction vessel, the this compound substrate is dissolved in a suitable solvent such as methanol, ethanol, or ethyl acetate. A catalytic amount of Pd/C (typically 5-10 mol%) is added to the solution.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at pressures ranging from 1 atm to 50 psi).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the deprotected product.

Table 1: Typical Conditions for Catalytic Hydrogenolysis of Benzyl Esters

| Parameter | Condition | Notes |

| Catalyst | 5% or 10% Palladium on Carbon (Pd/C) | The catalyst should be handled with care as it can be pyrophoric. |

| Catalyst Loading | 5 - 10 mol% | Higher loadings may be required for sterically hindered substrates. |

| Solvent | Methanol, Ethanol, Ethyl Acetate, Tetrahydrofuran | The choice of solvent depends on the solubility of the substrate. |

| Hydrogen Pressure | 1 atm (balloon) to 50 psi | Higher pressures can accelerate the reaction rate. |

| Temperature | Room Temperature | The reaction is typically carried out at ambient temperature. |

| Reaction Time | 1 - 24 hours | Reaction time is dependent on the substrate, catalyst loading, and hydrogen pressure. |

Below is a diagram illustrating the catalytic hydrogenolysis of this compound.

Caption: Catalytic hydrogenolysis of this compound.

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a general approach involves the reaction of methylhydrazine with benzyl chloroformate or a similar benzyl-containing acylating agent.

General Synthetic Workflow:

The synthesis can be conceptualized as a nucleophilic acyl substitution where the more nucleophilic nitrogen of methylhydrazine attacks the carbonyl carbon of the benzyl acylating agent.

Caption: General synthesis of this compound.

Potential Side Reactions and Further Reactivity

The N-acylhydrazone moiety, which can be formed from the reaction of the deprotected hydrazine with carbonyls, is known to exist as a mixture of E/Z isomers and syn/anti conformers.[4][5] While this compound itself does not contain this imine bond, this reactivity becomes relevant if the hydrazine is deprotected and used in subsequent steps.

Furthermore, the hydrazine nitrogens can be susceptible to oxidation. The N-N bond can be cleaved under certain oxidative conditions, leading to the formation of various byproducts.

Conclusion

This compound is a valuable synthetic intermediate due to the robust nature of the carbamate protecting group and the selective deprotection of the benzyl ester via catalytic hydrogenolysis. Understanding the fundamental reactivity of its constituent functional groups is crucial for its effective application in complex multi-step syntheses. The protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this versatile molecule.

References

- 1. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to Benzyl 1-Methylhydrazinecarboxylate in Novel Chemical Library Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the strategic design and synthesis of novel chemical libraries are paramount to identifying new therapeutic agents. Benzyl 1-methylhydrazinecarboxylate has emerged as a highly versatile and strategic building block for the creation of diverse and structurally complex chemical libraries. Its unique combination of a reactive hydrazine moiety and a readily cleavable benzyl carbamate protecting group offers a powerful platform for a multitude of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound in the generation of innovative compound libraries, complete with detailed experimental protocols and data to empower researchers in their quest for next-generation therapeutics.

Introduction: The Hydrazine Scaffold in Drug Discovery

Hydrazine and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their utility stems from their ability to act as versatile synthons for the construction of a wide array of heterocyclic systems and other complex molecular architectures.[2] The incorporation of hydrazine moieties can introduce conformational rigidity, provide hydrogen bond donors and acceptors, and enable specific interactions with biological targets. The development of sp³-rich, non-planar heterocyclic scaffolds is a key strategy in modern drug discovery to access novel chemical space and improve compound properties.[3][4][5]

This compound, with its distinct functional handles, serves as an ideal starting point for diversity-oriented synthesis. The presence of a secondary amine allows for a variety of substitution reactions, while the carbamate can be deprotected to reveal a reactive primary amine, opening avenues for further diversification. This guide will systematically detail the synthetic pathways and diversification strategies centered around this valuable scaffold.

Synthesis of this compound

The efficient and scalable synthesis of the core scaffold is the first critical step in any library generation effort. This compound can be reliably prepared from commercially available starting materials.

Synthetic Protocol

A common and effective method for the synthesis of this compound involves the reaction of methylhydrazine with benzyl chloroformate under basic conditions.

Experimental Protocol: Synthesis of this compound

-

Materials: Methylhydrazine, Benzyl chloroformate, Sodium bicarbonate, Dichloromethane (DCM), Water, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

To a stirred solution of methylhydrazine (1.0 eq.) in dichloromethane (DCM) at 0 °C, a solution of sodium bicarbonate (2.5 eq.) in water is added.

-

Benzyl chloroformate (1.1 eq.) is added dropwise to the biphasic mixture while maintaining the temperature at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.

-

Quantitative Data

| Parameter | Value |

| Typical Yield | 75-85% |

| Purity (by NMR) | >95% |

| Appearance | Colorless to pale yellow oil |

Chemical Library Generation from this compound

The strategic functionalization of this compound allows for the creation of a vast and diverse chemical library. The key reactions involve the derivatization of the secondary amine and subsequent manipulation of the carbamate protecting group.

N-Alkylation of the Hydrazine Core

The secondary amine of this compound can be readily alkylated with a variety of electrophiles, such as alkyl halides and mesylates, to introduce diverse side chains.

Experimental Protocol: N-Alkylation

-

Materials: this compound, Alkyl halide (e.g., R-Br), Potassium carbonate, Acetonitrile.

-

Procedure:

-

To a solution of this compound (1.0 eq.) in acetonitrile, potassium carbonate (2.0 eq.) and the desired alkyl halide (1.2 eq.) are added.

-

The reaction mixture is heated to 60-80 °C and stirred for 8-12 hours until completion (monitored by TLC or LC-MS).

-

The mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography.

-

N-Acylation to Introduce Amide Functionality

Acylation of the secondary amine with various acylating agents, such as acid chlorides and anhydrides, provides access to a library of hydrazides.

Experimental Protocol: N-Acylation

-

Materials: this compound, Acyl chloride (e.g., R-COCl), Triethylamine, Dichloromethane (DCM).

-

Procedure:

-

To a solution of this compound (1.0 eq.) and triethylamine (1.5 eq.) in DCM at 0 °C, the desired acyl chloride (1.1 eq.) is added dropwise.

-

The reaction is stirred at room temperature for 2-4 hours.

-

The reaction mixture is washed with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the acylated product, which can be further purified by chromatography or recrystallization.

-

Deprotection and Further Diversification

A key feature of this scaffold is the facile removal of the benzyl carbamate (Cbz) group by catalytic hydrogenolysis. This unmasks a primary amine, which can then be subjected to a second round of diversification reactions.

Experimental Protocol: Cbz Deprotection

-

Materials: Cbz-protected hydrazine derivative, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

-

Procedure:

-

The Cbz-protected hydrazine derivative is dissolved in methanol.

-

10% Pd/C (10 mol%) is added to the solution.

-

The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-8 hours.

-

The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the deprotected hydrazine.

-

The resulting primary amine can then be used in a variety of reactions, including:

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted hydrazines.

-

Acylation: Reaction with a different set of acylating agents.

-

Cyclization Reactions: Condensation with dicarbonyl compounds or other suitable reagents to form a wide range of heterocyclic scaffolds, such as pyrazoles, pyridazines, and triazoles.

Quantitative Data for Library Synthesis

| Reaction Type | Reagents | Typical Yield |

| N-Alkylation | R-Br, K₂CO₃ | 60-90% |

| N-Acylation | R-COCl, Et₃N | 70-95% |

| Cbz Deprotection | H₂, Pd/C | >90% |

| Reductive Amination | R-CHO, NaBH(OAc)₃ | 50-80% |

| Pyrazole Formation | 1,3-Diketone, AcOH | 60-85% |

Signaling Pathways and Biological Applications

While specific biological data for libraries derived solely from this compound is not extensively published, the broader class of hydrazine-containing compounds and the resulting heterocyclic scaffolds are known to interact with a wide range of biological targets. These include, but are not limited to:

-

Enzyme Inhibition: Hydrazine derivatives have been shown to be effective inhibitors of enzymes such as monoamine oxidases (MAOs) and histone demethylases.

-

Receptor Modulation: The rigidified heterocyclic structures accessible from this scaffold can serve as potent ligands for various G-protein coupled receptors (GPCRs) and ion channels.

-

Antimicrobial and Anticancer Activity: Many nitrogen-containing heterocycles exhibit significant antimicrobial and cytotoxic activities.

The diverse libraries generated from this compound provide a rich source of novel compounds for screening against these and other emerging biological targets.

Experimental Workflows and Logical Relationships

The generation of a chemical library from this compound follows a logical and modular workflow. This can be visualized to better understand the synthetic strategy.

Caption: Workflow for chemical library synthesis from this compound.

Conclusion

This compound represents a powerful and underexplored scaffold for the generation of novel chemical libraries. Its straightforward synthesis and the orthogonal reactivity of its functional groups allow for a highly modular and efficient approach to diversity-oriented synthesis. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating the exploration of new chemical space and accelerating the discovery of new drug candidates. The potential for creating sp³-rich, complex, and diverse molecules from this single building block underscores its importance in the future of medicinal chemistry.

References

- 1. scirp.org [scirp.org]

- 2. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 3. A practical flow synthesis of hydrazine derivatives from alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. A practical flow synthesis of hydrazine derivatives from alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. A practical flow synthesis of hydrazine derivatives from alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Benzyl 1-methylhydrazinecarboxylate in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction